Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-methylphenylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(methylamino)methyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-5-7-14(8-6-13)15-9-11-18(12-10-15)16(19)20-17(2,3)4/h5-8,15H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPBEKHKMNAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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